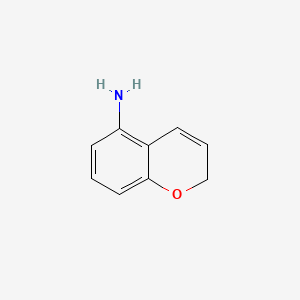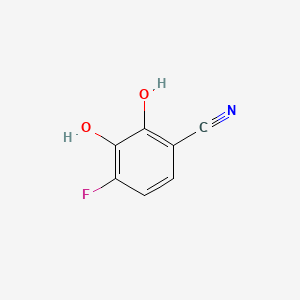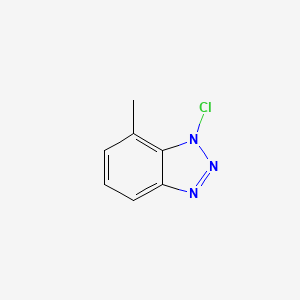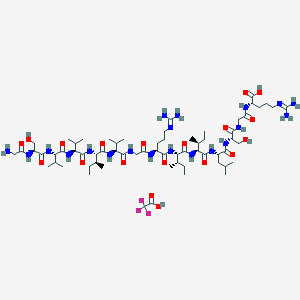
HCV NS4A Protein (21-34) (JT strain)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hepatitis C virus nonstructural protein 4A (21-34) (JT strain) is a segment of the nonstructural protein 4A from the Hepatitis C virus. This protein plays a crucial role in the virus’s life cycle, particularly in the assembly and replication of the viral genome. The nonstructural protein 4A is a cofactor for the nonstructural protein 3 serine protease, which is essential for the cleavage of the viral polyprotein into functional units .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hepatitis C virus nonstructural protein 4A (21-34) (JT strain) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated and coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide involves scaling up the solid-phase peptide synthesis process. Automated peptide synthesizers are often used to ensure high yield and purity. The process is optimized for large-scale production by adjusting reaction conditions, such as temperature, solvent, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Hepatitis C virus nonstructural protein 4A (21-34) (JT strain) primarily undergoes:
Proteolytic Cleavage: This reaction is essential for the maturation of the viral polyprotein.
Phosphorylation: This modification regulates the activity of the protein and its interactions with other viral and host proteins.
Common Reagents and Conditions
Proteolytic Cleavage: This reaction typically involves serine proteases, such as the nonstructural protein 3 serine protease.
Phosphorylation: Kinases are used to add phosphate groups to specific amino acid residues.
Major Products Formed
The major products formed from these reactions include the mature nonstructural proteins necessary for viral replication and assembly .
Scientific Research Applications
Hepatitis C virus nonstructural protein 4A (21-34) (JT strain) has several scientific research applications:
Virology: Studying the role of nonstructural protein 4A in the Hepatitis C virus life cycle helps in understanding viral replication and assembly.
Drug Development: Nonstructural protein 4A is a target for antiviral drugs.
Molecular Biology: The interactions of nonstructural protein 4A with other viral and host proteins are studied to understand the molecular mechanisms of viral pathogenesis.
Mechanism of Action
Hepatitis C virus nonstructural protein 4A (21-34) (JT strain) exerts its effects by acting as a cofactor for the nonstructural protein 3 serine protease. This interaction is crucial for the proteolytic cleavage of the viral polyprotein into functional units. Additionally, nonstructural protein 4A regulates the activity of the nonstructural protein 3 helicase and the hyperphosphorylation of nonstructural protein 5A, which are essential for viral replication .
Comparison with Similar Compounds
Similar Compounds
Nonstructural Protein 3: This protein works closely with nonstructural protein 4A and is essential for its protease activity.
Nonstructural Protein 5A: This protein is involved in viral replication and is regulated by nonstructural protein 4A.
Uniqueness
Hepatitis C virus nonstructural protein 4A (21-34) (JT strain) is unique due to its specific role as a cofactor for the nonstructural protein 3 serine protease. This interaction is critical for the proteolytic processing of the viral polyprotein and the regulation of viral replication .
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H116N20O17.C2HF3O2/c1-15-34(12)48(58(96)76-39(24-30(4)5)53(91)77-40(28-84)51(89)71-26-44(88)74-38(61(99)100)21-19-23-70-63(67)68)83-60(98)49(35(13)16-2)81-52(90)37(20-18-22-69-62(65)66)73-43(87)27-72-55(93)45(31(6)7)79-59(97)50(36(14)17-3)82-57(95)47(33(10)11)80-56(94)46(32(8)9)78-54(92)41(29-85)75-42(86)25-64;3-2(4,5)1(6)7/h30-41,45-50,84-85H,15-29,64H2,1-14H3,(H,71,89)(H,72,93)(H,73,87)(H,74,88)(H,75,86)(H,76,96)(H,77,91)(H,78,92)(H,79,97)(H,80,94)(H,81,90)(H,82,95)(H,83,98)(H,99,100)(H4,65,66,69)(H4,67,68,70);(H,6,7)/t34-,35-,36-,37-,38-,39-,40-,41-,45-,46-,47-,48-,49-,50-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWIRHNOSIIJGZ-TUNNXWQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CN.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CN.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H117F3N20O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1539.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
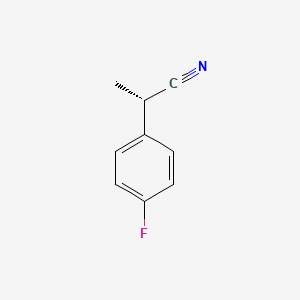
![6-Oxabicyclo[3.1.0]hexane-1-methanol](/img/structure/B574937.png)
![Bicyclo[4.1.0]hept-4-ene-2,3-dione, 7-bromo-, (1alpha,6alpha,7alpha)- (9CI)](/img/new.no-structure.jpg)
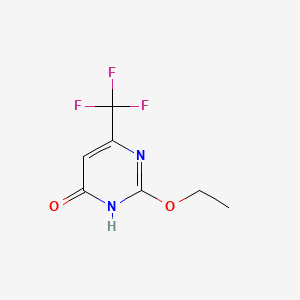
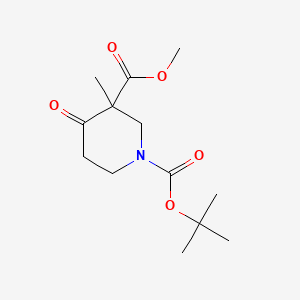
![5,6A,9-triazacyclohepta[jkl]-as-indacene](/img/structure/B574946.png)
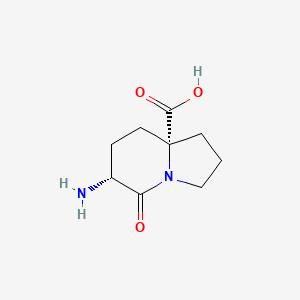
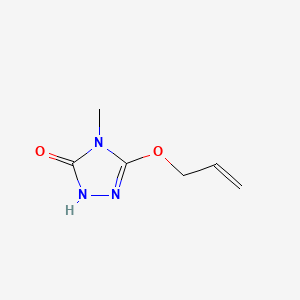
![5,5-Dimethyl-3,3a,4,5-tetrahydrocyclopenta[c]pyrazol-6(2H)-one](/img/structure/B574952.png)
